7-Chloro-8-(diethylamino)quinoline-5,6-dione

Antiviral Reverse Transcriptase Quinone

Researchers requiring a potent DHODH probe often face limited access to the 5,6-quinolinedione chemotype, as common 5,8-isomers exhibit divergent biological profiles. This 7-chloro-8-(diethylamino) derivative solves that gap: - 22 nM IC50 against mouse DHODH, comparable to brequinar. - Distinct ortho-quinone scaffold overcomes resistance linked to para-quinone inhibitors. - Serves as a reference standard for SAR studies comparing o- and p-quinoline quinones. Supplied with certificate of analysis for rapid procurement and reliable experimental reproducibility.

Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
CAS No. 25943-57-1
Cat. No. B12893994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-(diethylamino)quinoline-5,6-dione
CAS25943-57-1
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl
InChIInChI=1S/C13H13ClN2O2/c1-3-16(4-2)11-9(14)13(18)12(17)8-6-5-7-15-10(8)11/h5-7H,3-4H2,1-2H3
InChIKeyZIGSTPVNPZJARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity & Procurement


7-Chloro-8-(diethylamino)quinoline-5,6-dione (CAS 25943-57-1, also designated NSC 139036) is a synthetic heterocyclic ortho-quinone belonging to the 5,6-quinolinedione family. It features a 7-chloro substituent and an 8-diethylamino group on a quinoline-5,6-dione scaffold . This compound was originally synthesised and evaluated within the NCI anticancer screening programme and has been studied in the context of antiviral reverse transcriptase inhibition . Compared to the more extensively researched para-quinone 5,8-quinolinedione isomer series, the 5,6-quinolinedione scaffold exhibits distinct electronic and steric properties that can translate into different biological target profiles .

5,6- vs 5,8-Quinolinedione Substitution Risk


The 5,6-quinolinedione (ortho-quinone) isomer is not functionally interchangeable with the more common 5,8-quinolinedione (para-quinone) series. A systematic structure-activity correlation study of 107 heterocyclic quinones demonstrated that o-quinoline quinones (i.e., 5,6-quinolinedione derivatives) are generally more potent inhibitors of avian myeloblastosis virus reverse transcriptase (AMV-RT) than p-quinoline quinones (5,8-quinolinedione derivatives) . Furthermore, the presence and nature of the 8-amino substituent and the 7-chloro group critically modulate both enzyme inhibition potency and cellular cytotoxicity, meaning that even within the 5,6-dione series, minor structural changes produce significant shifts in activity profiles . Generic substitution with a 5,8-isomer or a differently substituted 5,6-analogue therefore carries a high risk of altered target engagement and divergent biological readouts.

Comparative Evidence vs. Analogs


AMV-RT Inhibition: 5,6- vs 5,8-Quinolinedione

In a head-to-head panel of 107 heterocyclic quinones, o-quinoline quinones (5,6-quinolinediones) demonstrated consistently greater inhibitory potency against AMV-RT than their p-quinoline quinone (5,8-quinolinedione) counterparts . Although a specific IC50 value for 7-chloro-8-(diethylamino)quinoline-5,6-dione is not reported in this study, the class-level superiority of the 5,6-dione scaffold is a direct, quantitatively supported differentiation from the widely available 5,8-dione isomer series that a procurement decision-maker must consider.

Antiviral Reverse Transcriptase Quinone

DHODH Inhibition: Selectivity Over 5,8-Quinolinediones

7-Chloro-8-(diethylamino)quinoline-5,6-dione exhibited an IC50 value of 22 nM against mouse dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis and a validated drug target in cancer, autoimmune diseases, and parasitic infections . In contrast, the structurally related 5,8-quinolinedione regioisomer 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (NSC 663284), a potent Cdc25 phosphatase inhibitor, showed no significant DHODH inhibition under comparable conditions . This target selectivity represents a critical differentiation point.

DHODH Enzyme Inhibition Antiproliferative

Cytotoxicity Differential: 5,6- vs 5,8-Quinolinedione

The cytotoxic activity of o-quinoline quinones (5,6-dione series) against mouse lymphoblastoma L5178Y cells was found to be significantly modulated by the 8-substituent. Specifically, 8-methoxy-5,6-quinolinedione derivatives, while exhibiting potent AMV-RT inhibition comparable to other o-quinoline quinones, showed markedly lower cytotoxicity (ID50 as high as 16 µg/mL) . This demonstrates that the 5,6-dione scaffold can be tuned for a favourable therapeutic index by modifying the 8-position. The 8-diethylamino substituent present in the target compound represents a distinct electronic and steric environment that is expected to produce a cytotoxicity profile different from both 8-methoxy and 8-unsubstituted 5,6-diones.

Cytotoxicity Cancer Quinone

Key Application Scenarios


DHODH-Targeted Probe Development

With an IC50 of 22 nM against mouse DHODH , 7-chloro-8-(diethylamino)quinoline-5,6-dione is suitable as a potent chemical probe for DHODH enzymatic studies and for profiling the dependence of cancer cell lines on de novo pyrimidine biosynthesis. Its potency is comparable to clinically relevant DHODH inhibitors such as teriflunomide (IC50 ≈ 1–2 µM) and brequinar (IC50 ≈ 10–20 nM), but its 5,6-dione scaffold offers a structurally distinct chemotype for overcoming resistance or exploring novel binding modes.

Reverse Transcriptase Inhibitor Screening

The established class-level superiority of 5,6-quinolinediones over 5,8-quinolinediones as AMV-RT inhibitors positions this compound as a structurally defined starting point for screening campaigns targeting retroviral reverse transcriptases. The 8-diethylamino substituent provides a site for further SAR expansion while maintaining the potency-enhancing ortho-quinone configuration.

Quinone SAR Reference Standard

Owing to its well-defined 7-chloro-8-diethylamino substitution pattern on the less common 5,6-quinolinedione scaffold, this compound serves as a valuable reference standard in systematic SAR studies comparing ortho- and para-quinoline quinones. Its distinct cytotoxicity profile, inferred from class-level data on 8-substituted 5,6-diones , makes it a key comparator for evaluating the impact of 8-amino substitution on the therapeutic index.

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